5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1152583-57-7
Cat. No.: VC11732489
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152583-57-7 |
|---|---|
| Molecular Formula | C11H8ClFN2O |
| Molecular Weight | 238.64 g/mol |
| IUPAC Name | 5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3 |
| Standard InChI Key | YLCZMCMWWRFENV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
| Canonical SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at four positions:
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Position 1: 2-fluorophenyl group (C₆H₄F)
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Position 3: Methyl group (-CH₃)
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Position 4: Aldehyde functional group (-CHO)
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Position 5: Chlorine atom (-Cl)
This arrangement creates a planar aromatic system with polarized bonds at the aldehyde and halogen sites, facilitating nucleophilic and electrophilic reactions. The fluorine atom on the phenyl ring induces electron-withdrawing effects, modulating the compound’s electronic density and solubility .
Table 1: Key Structural and Physicochemical Properties
Crystallographic and Stereochemical Insights
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazole-carbaldehyde derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The aldehyde group typically adopts an antiperiplanar conformation relative to the pyrazole ring, minimizing steric hindrance.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 5-chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves multistep protocols:
Vilsmeier-Haack Formylation
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Chlorination: 3-methyl-1-(2-fluorophenyl)-1H-pyrazole undergoes electrophilic chlorination using SOCl₂ or PCl₅ to introduce the C5 chlorine substituent.
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Formylation: The chlorinated intermediate reacts with DMF/POCl₃ in the Vilsmeier-Haack reaction, installing the aldehyde group at C4.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | SOCl₂, DCM, 0°C → rt, 12h | 78% |
| Formylation | DMF/POCl₃, 80°C, 6h | 65% |
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 7.52–7.48 (m, 1H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 7.18–7.12 (m, 1H, Ar-H), 2.51 (s, 3H, CH₃) .
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IR (KBr): ν 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrazole), 750 cm⁻¹ (C-Cl).
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HRMS (ESI+): m/z calcd for C₁₁H₈ClFN₂O [M+H]⁺: 239.0294; found: 239.0298 .
Applications in Pharmaceutical Research
Antiviral Lead Compound
The aldehyde moiety serves as a Michael acceptor in covalent inhibitor design. Preliminary molecular docking studies suggest inhibition of SARS-CoV-2 main protease (Mpro) with a calculated Kᵢ of 2.3 μM.
Anticancer Scaffold
Derivatization at the aldehyde position generates Schiff bases that intercalate DNA. In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 18.7 μM, comparable to 5-fluorouracil .
Table 3: Biological Activity Screening
| Assay | Result | Reference |
|---|---|---|
| SARS-CoV-2 Mpro inhibition | Kᵢ = 2.3 μM | |
| MCF-7 cytotoxicity | IC₅₀ = 18.7 μM | |
| CYP3A4 inhibition | <20% at 10 μM |
Future Research Directions
Targeted Drug Delivery Systems
Conjugation to nanoparticle carriers (e.g., PLGA) could enhance bioavailability. Computational models predict logP = 2.1, suggesting moderate blood-brain barrier permeability .
Green Chemistry Approaches
Microwave-assisted synthesis and biocatalytic methods may improve atom economy. Preliminary trials show 23% reduction in E-factor using enzymatic chlorination.
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